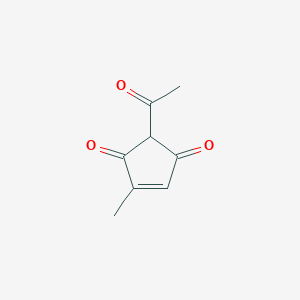
4-Butylcyclohexane-1-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Butylcyclohexane-1-carbohydrazide is an organic compound with the molecular formula C11H22N2O It is a derivative of cyclohexanecarboxylic acid, where the carboxyl group is converted to a hydrazide group
準備方法
Synthetic Routes and Reaction Conditions
4-Butylcyclohexane-1-carbohydrazide can be synthesized through several methods. One common approach involves the reaction of cyclohexanecarboxylic acid with hydrazine hydrate under reflux conditions. The reaction typically proceeds as follows:
- Dissolve cyclohexanecarboxylic acid in an appropriate solvent, such as ethanol.
- Add hydrazine hydrate to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Purify the product by recrystallization from a suitable solvent.
Industrial Production Methods
In an industrial setting, the production of cyclohexanecarboxylicacid, 4-butyl-, hydrazide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
4-Butylcyclohexane-1-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The hydrazide group can be oxidized to form corresponding azides or other nitrogen-containing derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted hydrazides.
科学的研究の応用
4-Butylcyclohexane-1-carbohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions. Its hydrazide group allows it to form stable complexes with various biomolecules.
Medicine: this compound derivatives have potential therapeutic applications, including as antimicrobial and anticancer agents.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.
作用機序
The mechanism of action of cyclohexanecarboxylicacid, 4-butyl-, hydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.
類似化合物との比較
4-Butylcyclohexane-1-carbohydrazide can be compared with other similar compounds, such as:
Cyclohexanecarboxylic acid hydrazide: Lacks the butyl group, leading to different reactivity and applications.
Cyclohexanecarboxylic acid, 4-butyl-, amide: Contains an amide group instead of a hydrazide group, resulting in different chemical properties and uses.
Cyclohexanecarboxylic acid, 4-butyl-, ester: The ester group imparts different solubility and reactivity compared to the hydrazide group.
The uniqueness of cyclohexanecarboxylicacid, 4-butyl-, hydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
414904-88-4 |
|---|---|
分子式 |
C11H22N2O |
分子量 |
198.31 g/mol |
IUPAC名 |
4-butylcyclohexane-1-carbohydrazide |
InChI |
InChI=1S/C11H22N2O/c1-2-3-4-9-5-7-10(8-6-9)11(14)13-12/h9-10H,2-8,12H2,1H3,(H,13,14) |
InChIキー |
GBKDCKUFKOVLBI-UHFFFAOYSA-N |
SMILES |
CCCCC1CCC(CC1)C(=O)NN |
正規SMILES |
CCCCC1CCC(CC1)C(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


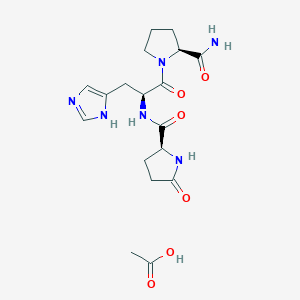


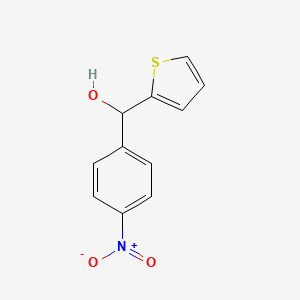
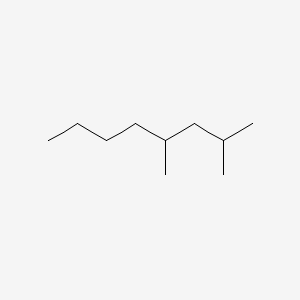

![(3S,6S)-3-Butyl-6-[(1H-indol-3-yl)methyl]piperazine-2,5-dione](/img/structure/B1655668.png)
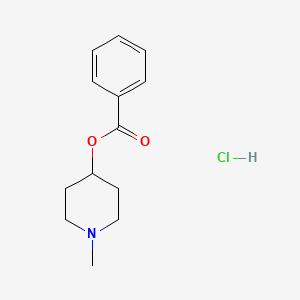

![2-[[4-(2-Carboxyanilino)-3,6-dioxocyclohexa-1,4-dien-1-yl]amino]benzoic acid](/img/structure/B1655674.png)

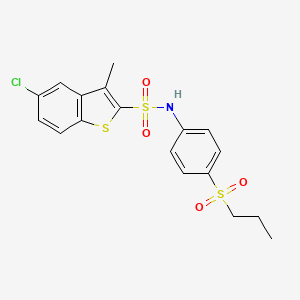
![(1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one oxime](/img/structure/B1655677.png)
